Lower Calculated Lipophilicity (LogP) Compared with the Ethyl Ester Analog
The target compound (methyl ester / methoxy side‑chain) exhibits a calculated octanol‑water partition coefficient (LogP) of 0.23, whereas the corresponding diethyl analog (ethyl ester / ethoxy side‑chain, CAS 91691‑27‑9) has a calculated XlogP of 1.20 [REFS‑1][REFS‑2]. The 0.97 log‑unit difference corresponds to an approximately 9‑fold lower predicted lipophilicity for the target compound, indicating substantially higher aqueous solubility and a different permeability profile.
| Evidence Dimension | Calculated octanol‑water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 0.23 (Leyan.com calculated) |
| Comparator Or Baseline | Ethyl 5‑(3‑ethoxy‑3‑oxopropyl)pyrrolidine‑2‑carboxylate (CAS 91691‑27‑9), XlogP = 1.20 (Chem960.com) |
| Quantified Difference | ΔLogP ≈ 0.97 (∼9‑fold lower lipophilicity for target) |
| Conditions | Computed values from vendor databases; experimental logP not available. |
Why This Matters
Lower lipophilicity favours aqueous solubility and may reduce non‑specific protein binding, making the target compound preferable for applications requiring higher polarity or for early‑stage aqueous‑compatible reaction screening.
